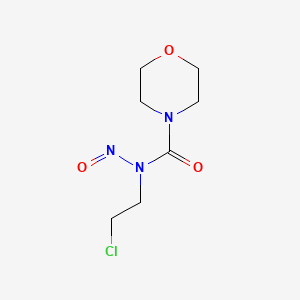![molecular formula C17H12O8 B1220980 (3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione](/img/structure/B1220980.png)
(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione is a complex organic compound with a unique structure. It belongs to a class of compounds known for their intricate ring systems and potential biological activities. The compound’s molecular formula is C₁₇H₁₂O₈, and it has a molecular weight of approximately 344.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione involves multiple steps, including the formation of the oxireno and furo ring systems. The synthetic route typically starts with a precursor molecule that undergoes a series of reactions such as cyclization, oxidation, and methoxylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The industrial process also focuses on minimizing waste and reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione has several scientific research applications:
Chemistry: The compound is used as a model system to study complex ring systems and their reactivity.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aflatoxin G1 9,10-epoxide: Shares a similar ring system but differs in functional groups and biological activity.
10a-Hydroxy-5-methoxy-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione: Another compound with a similar core structure but different substituents.
Uniqueness
5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione is unique due to its specific arrangement of ring systems and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H12O8 |
|---|---|
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione |
InChI |
InChI=1S/C17H12O8/c1-20-6-4-7-10(11-13-17(24-13)25-16(11)22-7)12-8(6)5-2-3-21-14(18)9(5)15(19)23-12/h4,11,13,16-17H,2-3H2,1H3/t11-,13?,16+,17+/m1/s1 |
InChI-Schlüssel |
LINLJHREPZSLCI-NINDDNLESA-N |
Isomerische SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@H]5[C@H](O[C@H]6C5O6)OC4=C1 |
Kanonische SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |
Synonyme |
AFG1 9,10-epoxide aflatoxin G1 9,10-epoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


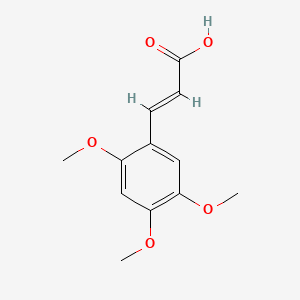
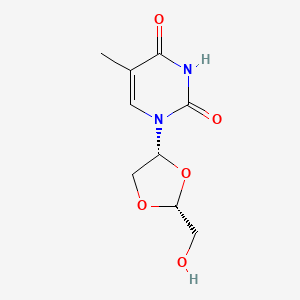
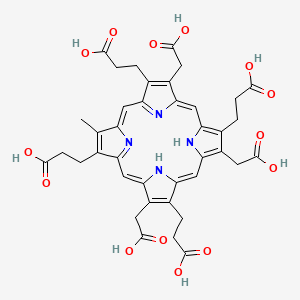

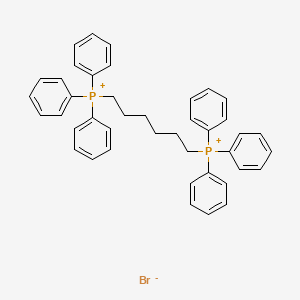


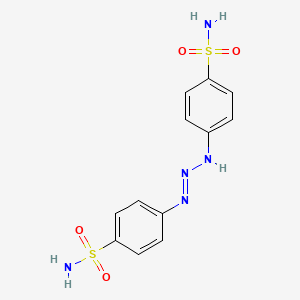

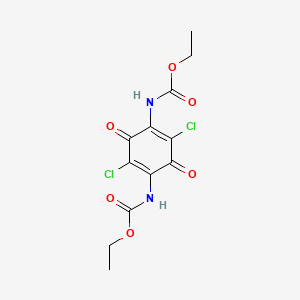
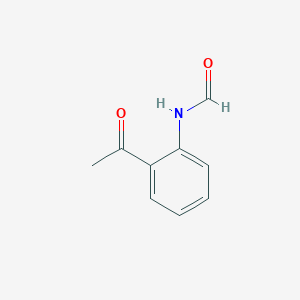
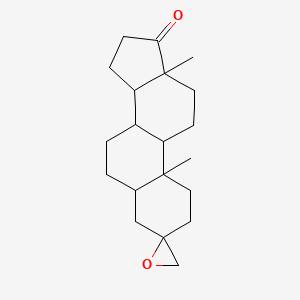
![3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B1220918.png)
